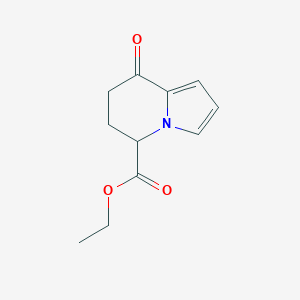

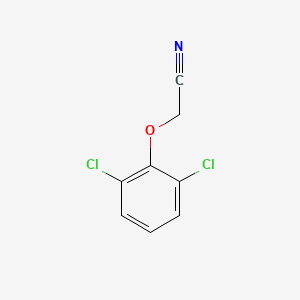

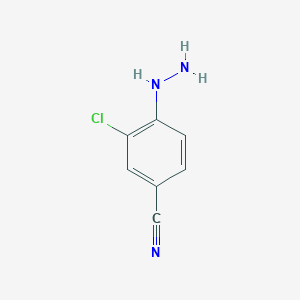

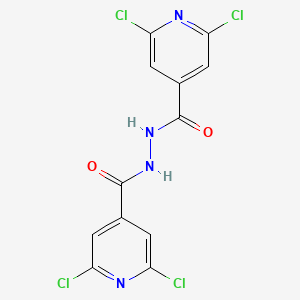

![molecular formula C7H5N5 B1305152 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 89975-57-5](/img/structure/B1305152.png)

7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile

Descripción general

Descripción

7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives are a class of polyfunctional N-heterocycles that have garnered significant interest in the fields of organic and medicinal chemistry due to their structural similarity to purines and their broad spectrum of biological activities. These compounds have also attracted attention in materials science for their photophysical properties .

Synthesis Analysis

The synthesis of these derivatives often involves multicomponent reactions that allow for the efficient construction of the heterocyclic system. For instance, a one-pot synthesis method has been reported where 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes are reacted in the presence of NaOH in ethanol, either under heating or ultrasonic irradiation, to yield 5-amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carbonitriles . Another approach involves the reaction of N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with various cinnamonitriles and enaminones under controlled microwave heating conditions to achieve regioselective synthesis of 7-amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles .

Molecular Structure Analysis

The molecular structures of these compounds are typically confirmed using analytical techniques such as 1H-NMR, 13C-NMR, IR, and MS spectra. In some cases, single-crystal diffraction is used to further rationalize the formation of the synthesized compounds .

Chemical Reactions Analysis

The reactivity of 7-aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives can be influenced by the nature of the substituents on the pyrimidine ring. For example, the reaction of aminoazoles with acetoacetic ester and aliphatic, aromatic, or heteroaromatic aldehyde can lead to the formation of 7-substituted 6-ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines . Additionally, the regioselectivity of cyclization reactions can be modulated by factors other than basicity or steric hindrance, such as the relative nucleophilicity of exo- and endocyclic nitrogen atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives are closely related to their structure. For instance, the length and saturation of the 7-alkylamino chain can significantly affect the antifungal properties of these compounds, with unsaturated chains showing more fungitoxicity than saturated ones . Moreover, the substitution pattern on the pyrimidine ring can influence the binding affinity and selectivity to human adenosine receptors, which is of particular interest in pharmacological studies .

Aplicaciones Científicas De Investigación

Summary of the Application

7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile is used in the synthesis of nitrile-containing azoloazines . These molecules are of interest due to their potential antiviral and antidiabetic activity .

Methods of Application or Experimental Procedures

The optimal method for the synthesis of 7-aminoazolo[1,5-a]pyrimidine-6-carbonitriles involves heating the initial components in pyridine . This method provides a library of different nitrileazolopyrimidines containing both electron-donating and electron-withdrawing substituents in the azole fragment .

Results or Outcomes

The study resulted in a library of target 7-aminoazolo[1,5-a]pyrimidine-6-carbonitriles in yields ranging from 30 to 99% .

2. Inhibition of Casein Kinase 2

Summary of the Application

6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines, which can be synthesized from 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile, have been identified as potent inhibitors of Casein kinase 2 (CK2) .

Methods of Application or Experimental Procedures

The reaction conditions for the azide-nitrile cycloaddition in the series of 6-cyano-7-aminoazolopyridimines and sodium azide were optimized . The desired tetrazolyl-azolopyrimidines were obtained in moderate to excellent yields (42–95%) and converted further to water soluble sodium salts by the action of sodium bicarbonate .

Results or Outcomes

1. Synthesis of Nitrile-Containing Azoloazines

Summary of the Application

7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile is used in the synthesis of nitrile-containing azoloazines . These molecules are of interest due to their potential antiviral and antidiabetic activity .

Methods of Application or Experimental Procedures

The optimal method for the synthesis of 7-aminoazolo[1,5-a]pyrimidine-6-carbonitriles involves heating the initial components in pyridine . This method provides a library of different nitrileazolopyrimidines containing both electron-donating and electron-withdrawing substituents in the azole fragment .

Results or Outcomes

The study resulted in a library of target 7-aminoazolo[1,5-a]pyrimidine-6-carbonitriles in yields ranging from 30 to 99% .

2. Inhibition of Casein Kinase 2

Summary of the Application

6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines, which can be synthesized from 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile, have been identified as potent inhibitors of Casein kinase 2 (CK2) .

Methods of Application or Experimental Procedures

The reaction conditions for the azide-nitrile cycloaddition in the series of 6-cyano-7-aminoazolopyridimines and sodium azide were optimized . The desired tetrazolyl-azolopyrimidines were obtained in moderate to excellent yields (42–95%) and converted further to water soluble sodium salts by the action of sodium bicarbonate .

Results or Outcomes

The obtained 6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidines showed nano to low micromolar range of CK2 inhibition . The leader compound 3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine showed an IC50 of 45 nM as a CK2 inhibitor .

Safety And Hazards

The compound is classified as dangerous, with hazard statements H301, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if swallowed, immediately call a poison center or doctor/physician (P301+P310). If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Propiedades

IUPAC Name |

7-aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5/c8-3-5-4-10-6-1-2-11-12(6)7(5)9/h1-2,4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKLUCYMMSKAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2N=CC(=C(N2N=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384557 | |

| Record name | 7-aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile | |

CAS RN |

89975-57-5 | |

| Record name | 7-aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-AMINOPYRAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

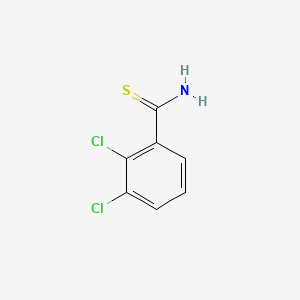

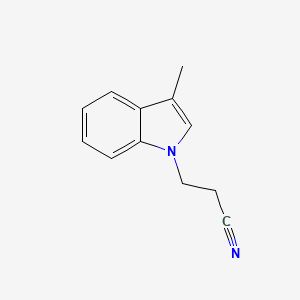

![Ethyl 2-[(ethoxycarbonyl)thio]acetate](/img/structure/B1305091.png)